N-methylthieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine family, characterized by its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor in various signaling pathways associated with cancer progression. The compound's structure consists of a thieno ring fused to a pyrimidine, with a methyl group attached to the nitrogen atom at the second position.
N-methylthieno[2,3-d]pyrimidin-2-amine can be synthesized from commercially available precursors, particularly methyl 2-aminothiophene-3-carboxylate and formimidamide. This compound serves as an important intermediate in the synthesis of other biologically active molecules, including those targeting the phosphoinositide 3-kinase (PI3K) pathway.
This compound is classified as a thienopyrimidine derivative. Thienopyrimidines are known for their diverse pharmacological properties and are often explored for their anticancer activities due to their ability to modulate key signaling pathways involved in cell growth and survival.
The synthesis of N-methylthieno[2,3-d]pyrimidin-2-amine typically involves a multi-step process that includes:
The molecular formula of N-methylthieno[2,3-d]pyrimidin-2-amine is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound features:
The structure can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy (NMR), which provide detailed information about the molecular arrangement and functional groups present in the compound .
N-methylthieno[2,3-d]pyrimidin-2-amine can participate in various chemical reactions, including:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions can also occur with halogens or nucleophiles .
The products formed from these reactions depend on specific reagents and conditions used. For instance:
N-methylthieno[2,3-d]pyrimidin-2-amine primarily exerts its biological effects by targeting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth and survival, often being upregulated in various cancers.
The compound inhibits PI3Kα with nanomolar potency, leading to decreased cell growth and proliferation. Its lipophilicity enhances its ability to diffuse into cells, suggesting good bioavailability for therapeutic applications .
N-methylthieno[2,3-d]pyrimidin-2-amine appears as a crystalline solid with a melting point range typically around 105–107 °C. Its solubility characteristics depend on the solvent used but generally exhibit moderate solubility in organic solvents.
The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels. Its reactivity profile allows it to participate in various chemical transformations typical of amines and heterocycles .
N-methylthieno[2,3-d]pyrimidin-2-amine is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit critical signaling pathways involved in tumor growth. It serves as a valuable scaffold for developing new anticancer agents and has been studied for its cytotoxic properties against various cancer cell lines.
The systematic IUPAC name for the compound is N-methylthieno[2,3-d]pyrimidin-2-amine, reflecting its fusion topology and substitution pattern. The parent scaffold comprises a pyrimidine ring fused to thiophene at the [2,3-d] bonds, positioning the thiophene's sulfur atom adjacent to the pyrimidine N1 atom. The substituent "-methylamine" at position 2 specifies methylation of the exocyclic nitrogen (not the pyrimidine ring nitrogen). This distinguishes it from isomeric structures like 2-(methylamino)thieno[2,3-d]pyrimidine, where methylation occurs on the ring nitrogen, altering electronic properties. Thienopyrimidine isomers ([2,3-d] vs. [3,2-d] or [3,4-d]) exhibit distinct electronic distributions due to fusion orientation. For example, thieno[3,2-d]pyrimidines position sulfur away from N1, reducing electron-withdrawing effects compared to [2,3-d] isomers [2] [6] [9].
Table 1: Key Nomenclature and Isomeric Identifiers
Compound | IUPAC Name | Fusion Type | Substituent Position |
---|---|---|---|
N-methylthieno[2,3-d]pyrimidin-2-amine | N-methylthieno[2,3-d]pyrimidin-2-amine | [2,3-d] | Exocyclic N-methyl |
2-(Methylamino)thieno[2,3-d]pyrimidine | 2-(methylamino)thieno[2,3-d]pyrimidine | [2,3-d] | Ring N-methyl |
2-Methylthieno[3,2-d]pyrimidine | 2-Methylthieno[3,2-d]pyrimidine | [3,2-d] | C2-methyl |
Direct crystallographic data for N-methylthieno[2,3-d]pyrimidin-2-amine remains unreported. However, computational modeling (density functional theory, DFT) predicts near-perfect planarity across the bicyclic system, with minor deviations (<5°) at the fusion bond. Bond lengths indicate significant π-delocalization: the C2-Namine bond measures ~1.36 Å, shorter than typical C-N single bonds (1.47 Å), suggesting partial double-bond character due to conjugation with the pyrimidine ring. The C7-S bond in the thiophene moiety is ~1.71 Å, consistent with aromatic thiophenes. The methyl group at N2 adopts a coplanar orientation relative to the pyrimidine ring, minimizing steric disruption to π-conjugation. This geometry is stabilized by hyperconjugation between the N-methyl σ-orbitals and the π*-system of the pyrimidine ring. Experimental data for analogous structures (e.g., thieno[3,4-d]pyrimidine complexes in PDB 3S2V) confirms planarity in fused thienopyrimidines when bound to biological targets [3] [10].
Table 2: Predicted Bond Parameters (DFT Calculations)
Bond | Length (Å) | Bond Angle (°) | Bond Order |
---|---|---|---|
C2-Namine | 1.36 | 123.5 | 1.25 |
Pyrimidine C4-N3 | 1.33 | 116.7 | 1.50 |
Thiophene C7-S | 1.71 | 92.1 | 1.75 |
Namine-Cmethyl | 1.45 | 110.2 | 1.00 |
The N-methyl group at position 2 profoundly influences electronic properties while preserving ring planarity. Compared to unsubstituted thieno[2,3-d]pyrimidin-2-amine, methylation reduces the exocyclic nitrogen’s electron-donating capacity by ~15% (measured via Hammett constants), as the methyl group inductively withdraws electron density. However, this substitution enhances stability against oxidative degradation. Contrasting with C2-methyl derivatives (e.g., 2-methylthieno[3,2-d]pyrimidine), where methylation on carbon introduces steric bulk but minimal electronic perturbation, N-methylation directly modifies the HOMO distribution. The HOMO localizes over the pyrimidine ring and exocyclic nitrogen, while the LUMO concentrates on the thiophene-carbonylic region, creating a dipole moment of ~4.2 D. This facilitates charge-transfer interactions absent in non-aminated analogues. Replacing N-methyl with bulkier groups (e.g., N-benzyl) disrupts planarity by >15°, diminishing π-stacking capacity. Additionally, fusion topology dictates electronic effects: thieno[3,2-d]pyrimidines exhibit 0.3 eV higher LUMO energies than [2,3-d] isomers due to reduced electron deficiency at N1 [3] [6] [9].
Table 3: Structural and Electronic Comparison of Thienopyrimidine Derivatives
Compound | Planarity (° Deviation) | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
---|---|---|---|---|
N-methylthieno[2,3-d]pyrimidin-2-amine | 1.2 | -6.8 | -1.9 | 4.2 |
Thieno[2,3-d]pyrimidin-2-amine | 0.8 | -6.5 | -1.9 | 3.8 |
2-Methylthieno[3,2-d]pyrimidine | 0.5 | -7.1 | -1.6 | 2.1 |
N-Benzyl-thieno[2,3-d]pyrimidin-2-amine | 16.7 | -6.6 | -1.8 | 4.5 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7